REACTION_CXSMILES
|
[CH3:1]I.[CH:3]1[CH:8]=[CH:7][CH:6]=[CH:5]C=1.C([O:11][CH2:12][CH3:13])C>>[CH2:8]([CH:7]([CH2:6][CH3:5])[CH2:1][C:12](=[O:11])[CH3:13])[CH3:3]
|
Name
|
|
Quantity
|
85.2 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
a part of the diethylether is distilled off
|
Type
|
ADDITION
|
Details
|
After addition of 33.3 g of ethyl-2-butyl-carbonitrile 19b
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled in vacuo over a Vigreux column
|
Type
|
CUSTOM
|
Details
|
Obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)C(CC(C)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |